Napropamide

Description

Propriétés

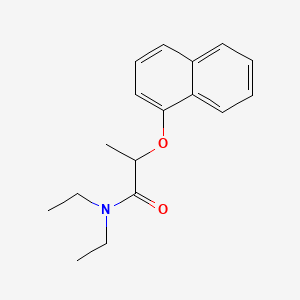

IUPAC Name |

N,N-diethyl-2-naphthalen-1-yloxypropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2/c1-4-18(5-2)17(19)13(3)20-16-12-8-10-14-9-6-7-11-15(14)16/h6-13H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXZVAROIGSFCFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C(C)OC1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5024211 | |

| Record name | Napropamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light brown solid; [Merck Index] Colorless, white, or brown solid; [HSDB] | |

| Record name | Napropamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6297 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

/Solubility/ in acetone, ethanol >1000, xylene 505, kerosene 62, hexane 15 (all in g/l, 20 °C); miscible with acetone, ethanol, methyl isobutyl ketone., Acetone: >100; ethanol: >100; n-hexane: 1.5; 4-methylpentan-2- one: soluble; kerossene: 6.2; xylene: 50.5 g/100 ml @ 20 °C, In water, 73 mg/l @ 20 °C | |

| Record name | NAPROPAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6710 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

5.8X10-5 mg/l @ 25 °C | |

| Record name | NAPROPAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6710 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000017 [mmHg], 1.72X10-7 mm Hg @ 25 °C | |

| Record name | Napropamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6297 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | NAPROPAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6710 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals; (tech., brown solid), Brown solid, Light brown solid from n-pentane., White crystals when pure | |

CAS No. |

15299-99-7 | |

| Record name | Napropamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15299-99-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Napropamide [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015299997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Napropamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Napropamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.742 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NAPROPAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B56M9401K6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NAPROPAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6710 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

75 °C, Melting point: 74.8-75.5 °C when pure (technical is 68-70 °C) | |

| Record name | NAPROPAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6710 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Napropamide in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Napropamide is a selective, pre-emergent herbicide utilized for the control of annual grasses and certain broadleaf weeds in a variety of agricultural settings.[1] Its primary mode of action is the inhibition of root and shoot development, with a significantly greater impact on root growth.[2] While it is widely understood to disrupt cell division and elongation in the meristematic tissues of susceptible plants, the precise molecular mechanism remains a subject of ongoing investigation.[1] This has led to its classification by the Herbicide Resistance Action Committee (HRAC) in Group O, signifying an unknown or inconclusive mode of action.[3] Recent studies, however, have shed light on its effects on microtubule dynamics and auxin homeostasis, providing a more detailed, albeit still incomplete, picture of its activity. This technical guide synthesizes the current understanding of this compound's mechanism of action, presents quantitative data on its physiological effects, details relevant experimental protocols, and provides visual representations of its proposed pathways and experimental workflows.

Core Mechanism of Action

This compound's herbicidal activity is most pronounced during the germination of weed seeds.[1] Absorbed primarily through the roots, it translocates to the aerial parts of the plant, where it exerts its inhibitory effects.[4] The core of its action lies in the disruption of fundamental cellular processes essential for plant growth, namely cell division and elongation.[1]

Inhibition of Root Growth and Development

The most visually striking effect of this compound is the severe inhibition of root growth.[5] Studies on various plant species, including corn and tomato, have demonstrated a significant reduction in root length upon exposure to micromolar concentrations of the herbicide.[2] This inhibition is often accompanied by a notable increase in root diameter near the apex, giving the root tip a swollen or club-like appearance.[6] This morphological change is a classic symptom of disruption in the root apical meristem, the primary site of cell division and the source of new cells for root elongation.

Disruption of Microtubule Function

While the direct molecular target of this compound is not definitively established, a substantial body of evidence points towards the disruption of microtubule organization and function.[7] Microtubules are essential components of the plant cytoskeleton, playing critical roles in cell division (formation of the mitotic spindle), cell expansion (guiding the deposition of cellulose microfibrils), and overall cell morphology.[8][9] Herbicides that interfere with microtubule dynamics typically cause the observed symptoms of inhibited root elongation and radial swelling.[9] Although direct binding of this compound to tubulin, the protein subunit of microtubules, has not been unequivocally demonstrated in plants, this remains the most plausible hypothesis for its primary mechanism.

Effects on Auxin Homeostasis and Transport

Recent research has revealed a connection between this compound treatment and alterations in auxin levels and transport. Auxins are a class of plant hormones that are central to regulating root development. In tomato plants treated with this compound, a significant increase in the levels of indole-3-acetic acid (IAA) and indole-3-butyric acid (IBA) has been observed.[3] Concurrently, the expression of major auxin transporter genes, such as AUX1/LAX and PINs, is upregulated.[3] This suggests that this compound may disrupt the normal distribution of auxin within the root, contributing to the observed growth inhibition and morphological abnormalities. The accumulation of auxin in the root tip could lead to the radial swelling and inhibition of elongation that are characteristic of this compound exposure.

Enantioselectivity

This compound is a chiral molecule, existing as two enantiomers (R- and S-isomers). These enantiomers exhibit different biological activities.[10] The R-enantiomer generally possesses stronger herbicidal activity against target weeds.[10] In contrast, the S-enantiomer can cause more severe growth suppression in non-target plants like Arabidopsis thaliana.[10] This enantioselectivity is a critical consideration in both its efficacy and its potential non-target effects and suggests a specific interaction with a chiral binding site within the plant.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative data from various studies on the effects of this compound on plant growth and auxin physiology.

Table 1: Inhibitory Effects of this compound on Plant Growth

| Plant Species | This compound Concentration (µM) | Duration of Treatment | Parameter Measured | Inhibition (%) | Reference |

| Tomato (Solanum lycopersicum) | 0.1 | 5 days | Root Length | 40 | [2] |

| 10 | 5 days | Root Length | 82 | [2] | |

| 0.1 | 5 days | Shoot Length | 3 | [2] | |

| 10 | 5 days | Shoot Length | 39 | [2] | |

| 50 | 8 days | Root Length | 67.6 | [3] | |

| Corn (Zea mays) | 0.1 | 5 days | Root Length | 1 | [2] |

| 10 | 5 days | Root Length | 65 | [2] | |

| 0.1 | 5 days | Shoot Length | -3 (slight promotion) | [2] | |

| 10 | 5 days | Shoot Length | 33 | [2] | |

| 1.0 and 10.0 | 3 days | Root Growth | Severe Inhibition | [6] | |

| 20 | 24 hours | Mitotic Figures in Root Meristem | 84 | [6] | |

| Arabidopsis thaliana | rac-Napropamide (0.3 mg/L) | Not specified | Root Length | 54.24 | [10] |

| S-Napropamide (0.3 mg/L) | Not specified | Root Length | 66.42 | [10] | |

| R-Napropamide (0.3 mg/L) | Not specified | Root Length | 2.32 | [10] |

Table 2: Effects of this compound on Auxin Levels and Gene Expression in Tomato (Solanum lycopersicum)

| Parameter | Treatment | Control | This compound-Treated | Reference |

| Total Indole Acids (µg/mL) | 50 µM this compound, 8 days | 10.2 ± 0.9 | 13.2 ± 0.9 | |

| Indole-3-acetic acid (IAA) (ng/mL) | 50 µM this compound, 8 days | 31.3 ± 6.1 | 88.8 ± 16.2 | [3] |

| Indole-3-butyric acid (IBA) (ng/mL) | 50 µM this compound, 8 days | 27.7 ± 2.5 | 55.2 ± 3.4 | [3] |

| Auxin Transporter Gene Expression (Fold Change) | 50 µM this compound, 8 days | 1 (baseline) | 1.9 to 3.6 | [3] |

Experimental Protocols

The following are descriptions of key experimental protocols used to study the mechanism of action of this compound.

In Vitro Phytotoxicity Assay for Root and Shoot Length

This protocol is used to rapidly assess the effect of this compound on seedling growth.

-

Seed Sterilization: Seeds of the test plant (e.g., tomato) are surface-sterilized to prevent microbial contamination. This can be done by washing with a solution of sodium hypochlorite followed by sterile water rinses.

-

Plating: Sterilized seeds are placed on a suitable growth medium, such as agar or filter paper, in petri dishes or specialized phytotoxicity testing systems.

-

Treatment Application: The growth medium is supplemented with different concentrations of this compound. A control group with no this compound is always included.

-

Incubation: The plates are incubated in a controlled environment with defined light and temperature conditions.

-

Data Collection: After a set period (e.g., 5-8 days), the root and shoot lengths of the seedlings are measured.

-

Analysis: The percentage of inhibition for each concentration is calculated relative to the control group.

Quantification of Indole Acids

This protocol is used to measure the levels of auxins in plant tissues.

3.2.1. Salkowski's Method (Colorimetric Analysis)

-

Tissue Extraction: Plant tissue (e.g., roots) is homogenized in a suitable solvent (e.g., methanol) to extract indole compounds.

-

Centrifugation: The homogenate is centrifuged to pellet cell debris, and the supernatant containing the extract is collected.

-

Colorimetric Reaction: The extract is mixed with Salkowski's reagent (a solution of perchloric acid and ferric chloride). In the presence of indole compounds, a pink to red color develops.

-

Spectrophotometry: The absorbance of the colored solution is measured using a spectrophotometer at a specific wavelength (e.g., 530 nm).

-

Quantification: The concentration of total indole acids is determined by comparing the absorbance to a standard curve prepared with known concentrations of a standard indole compound (e.g., IAA).

3.2.2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

-

Tissue Extraction: Similar to the colorimetric method, plant tissue is extracted, but often with a more rigorous purification process to remove interfering compounds.

-

Chromatographic Separation: The extract is injected into a liquid chromatograph, which separates the different indole compounds based on their chemical properties as they pass through a column.

-

Mass Spectrometry Detection: As the separated compounds exit the chromatograph, they are ionized and detected by a mass spectrometer. The mass spectrometer identifies and quantifies the compounds based on their mass-to-charge ratio.

-

Data Analysis: The data is processed to identify and quantify specific auxins like IAA and IBA with high sensitivity and specificity.

Gene Expression Analysis by Quantitative PCR (qPCR)[4][5]

This protocol is used to measure the expression levels of specific genes, such as those for auxin transporters.

-

RNA Extraction: Total RNA is extracted from plant tissues that have been exposed to this compound and from control tissues.

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

-

qPCR Reaction: The cDNA is used as a template in a qPCR reaction with primers specific to the target genes (e.g., AUX1/LAX, PINs) and a reference gene (for normalization). The reaction also contains a fluorescent dye that binds to double-stranded DNA.

-

Data Acquisition: The qPCR instrument monitors the fluorescence intensity during the PCR amplification. The cycle at which the fluorescence crosses a certain threshold is called the quantification cycle (Cq).

-

Analysis: The relative expression of the target genes in the treated samples compared to the control samples is calculated using the Cq values, often by the ΔΔCq method.

Visualizations

The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow for its study.

Caption: Proposed mechanism of action of this compound in plants.

Caption: Experimental workflow for studying this compound's effects.

Conclusion

The mechanism of action of this compound is complex and, while not fully elucidated, centers on the disruption of root growth through the inhibition of cell division and elongation. The leading hypothesis for its primary mode of action is the interference with microtubule dynamics in the meristematic regions of susceptible plants. Furthermore, recent findings implicating the disruption of auxin homeostasis provide a more nuanced understanding of the physiological consequences of this compound exposure. The enantioselectivity of this compound underscores the specificity of its interaction at the molecular level. For researchers and professionals in drug development, a thorough understanding of these multifaceted effects is crucial for the development of more effective and selective herbicides, as well as for managing the potential for herbicide resistance. Future research should focus on identifying the precise molecular binding site of this compound and further unraveling the intricate interplay between microtubule disruption and auxin signaling in its overall herbicidal activity.

References

- 1. chemicalwarehouse.com [chemicalwarehouse.com]

- 2. Advances in Weed Science [awsjournal.org]

- 3. This compound affects auxin levels and modulates gene expression of auxin transporters in Solanum lycopersicum (tomato) - Advances in Weed Science [awsjournal.org]

- 4. awsjournal.org [awsjournal.org]

- 5. Devrinol (this compound) | NC State Extension Publications [content.ces.ncsu.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Disruption of microtubules in plants suppresses macroautophagy and triggers starch excess-associated chloroplast autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mutation or Drug-Dependent Microtubule Disruption Causes Radial Swelling without Altering Parallel Cellulose Microfibril Deposition in Arabidopsis Root Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

The Genesis and Synthesis of a Pre-Emergent Herbicide: A Technical Guide to Napropamide

An in-depth exploration of the discovery, synthesis, and mechanism of action of Napropamide, a selective, soil-applied herbicide integral to weed management in a variety of agricultural settings.

Introduction

This compound, chemically known as (RS)-N,N-diethyl-2-(1-naphthyloxy)propionamide, is a pre-emergent herbicide that has been a valuable tool for farmers since its introduction. It is primarily used to control annual grasses and some broadleaf weeds in a wide range of crops, including vegetables, fruits, and ornamental plants.[1][2] This technical guide delves into the history of its discovery by the Stauffer Chemical Company, provides a detailed overview of its synthesis, elucidates its mechanism of action at the cellular level, and presents quantitative data on its efficacy.

Discovery and Development by Stauffer Chemical Company

This compound was first manufactured in 1969 and introduced to the market in 1971 by the Stauffer Chemical Company under the trade name Devrinol.[3][4] The Stauffer Chemical Company, founded in 1885 in San Francisco, grew to become a major player in the American chemical industry, with a significant focus on agricultural chemicals.[5] While the specific scientists who led the discovery team for this compound are not extensively documented in publicly available records, its development was a product of Stauffer's broader research and development programs in herbicides during the mid-20th century. The company was acquired by Imperial Chemical Industries in 1987, which later sold the basic chemicals business to Rhône-Poulenc S.A.[5]

This compound's utility lies in its pre-emergent activity; it is applied to the soil before weed seeds germinate, creating a chemical barrier that inhibits their growth. It is a selective and systemic herbicide, absorbed by the roots and, in some species, translocated throughout the plant.[2]

Synthesis of this compound

The industrial synthesis of this compound is a multi-step process that begins with the preparation of the key intermediate, 2-(1-naphthalenyloxy)propanoic acid. This is followed by amidation to yield the final product.[6]

General Synthesis Pathway

A common synthetic route for this compound starts from propionic acid. The process can be summarized as follows:

-

Bromination of Propionic Acid: Propionic acid is first brominated to form 2-bromopropionic acid.

-

Formation of the Acid Chloride: The 2-bromopropionic acid is then reacted with a chlorinating agent, such as thionyl chloride (SOCl₂), to produce 2-bromopropionyl chloride.

-

Amidation: The resulting acid chloride is reacted with diethylamine ((CH₃CH₂)₂NH) to form N,N-diethyl-2-bromopropionamide.

-

Williamson Ether Synthesis: In the final step, N,N-diethyl-2-bromopropionamide is reacted with 1-naphthol in the presence of a base. This reaction, a Williamson ether synthesis, forms the ether linkage and yields N,N-diethyl-2-(1-naphthyloxy)propionamide (this compound).[3]

General synthesis pathway of this compound.

Experimental Protocol: Synthesis of N,N-diethyl-2-(1-naphthyloxy)propionamide

The following is a representative experimental protocol for the synthesis of this compound, based on established chemical principles.

Step 1: Synthesis of 2-(1-naphthyloxy)propanoic acid

-

To a solution of 1-naphthol in a suitable solvent such as toluene, add a stoichiometric equivalent of a base (e.g., sodium hydroxide) to form the sodium naphthoxide salt.

-

Slowly add a 2-halopropionic acid derivative (e.g., ethyl 2-bromopropionate) to the reaction mixture.

-

Heat the mixture under reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

After cooling, acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the 2-(1-naphthyloxy)propanoic acid.

-

Filter, wash with water, and dry the solid product.

Step 2: Synthesis of N,N-diethyl-2-(1-naphthyloxy)propionamide (this compound)

-

Suspend the 2-(1-naphthyloxy)propanoic acid in an inert solvent (e.g., dichloromethane).

-

Add a chlorinating agent, such as oxalyl chloride or thionyl chloride, to convert the carboxylic acid to its acid chloride. This step is typically performed at room temperature.

-

In a separate flask, dissolve diethylamine in the same solvent.

-

Slowly add the freshly prepared acid chloride solution to the diethylamine solution at a low temperature (e.g., 0 °C) to control the exothermic reaction.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Wash the organic layer with water, a dilute acid solution, and a dilute base solution to remove unreacted starting materials and byproducts.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography.

Mechanism of Action

This compound's herbicidal activity stems from its ability to disrupt key cellular processes in susceptible plants, primarily inhibiting root development and growth.[1] Its mode of action is multifaceted, affecting cell division and the synthesis of very-long-chain fatty acids (VLCFAs).

Inhibition of Cell Division

This compound is classified as a Group 15 (formerly Group K3) herbicide, which are known inhibitors of cell division.[7] It disrupts the normal development of cells in the meristematic regions of the plant, which are responsible for growth.[8] Specifically, it has been shown to block the cell cycle in both the G1 and G2 phases, thereby inhibiting DNA synthesis and preventing cells from proceeding through mitosis. This leads to a cessation of root and shoot elongation in germinating weed seedlings.

Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis

More recent research has further elucidated this compound's mechanism of action, identifying it as an inhibitor of very-long-chain fatty acid (VLCFA) synthesis.[3] VLCFAs are essential components of various cellular structures, including the cuticle, suberin, and seed storage lipids. By inhibiting the elongase enzymes responsible for the extension of fatty acid chains, this compound disrupts the formation of these vital components, leading to compromised cell membrane integrity and overall developmental failure in susceptible weeds.

Mechanism of action of this compound.

Herbicidal Efficacy and Application

This compound is effective against a range of annual grasses and broadleaf weeds. Its efficacy is dependent on several factors, including application rate, soil type, and the target weed species.

Quantitative Data on Herbicidal Activity

The following table summarizes the recommended application rates and a partial list of weeds controlled by this compound formulations.

| Crop | Application Rate (Active Ingredient) | Controlled Weeds (Partial List) | Not Controlled (Partial List) |

| Ornamentals (container- and field-grown), Groundcovers, Flowers | 4 to 6 lb/acre | Annual grasses, Chickweed, Groundsel, Knotweed, Pineappleweed | Bindweed, Morningglory, Mustard, Nightshade, Spurge |

| Brassicas (Broccoli, Brussels Sprouts, Cabbage, etc.) | 2.5 liters/ha (of 450 g/L formulation) | Annual grass and broad-leaved weeds | - |

| Winter Oilseed Rape | 2.5 liters/ha (of 450 g/L formulation) | Annual grass and broad-leaved weeds | - |

| Perennial Crops | 2000-3000 g/ha (this compound-M) | Dicotyledonous weeds | - |

| Field Crops | 450-600 g/ha (this compound-M) | Dicotyledonous weeds | - |

| Data compiled from various sources.[6][7][9] |

Chirality and Biological Activity

This compound is a chiral molecule, existing as two enantiomers (R and S forms). Research has shown that the R-enantiomer, often referred to as this compound-M, exhibits significantly higher herbicidal activity than the S-enantiomer. This has led to the development of enantiopure formulations of this compound-M, which allow for lower application rates while maintaining or enhancing weed control, thereby reducing the environmental load of the herbicide.[9]

Conclusion

This compound remains a significant herbicide in modern agriculture due to its reliable pre-emergent control of a broad spectrum of weeds. Its discovery by the Stauffer Chemical Company marked an important advancement in weed management technology. A thorough understanding of its synthesis and multifaceted mode of action, including the inhibition of both cell division and very-long-chain fatty acid synthesis, is crucial for its effective and sustainable use. Future research may continue to explore the development of more active enantiopure formulations and further refine its application in integrated weed management programs.

References

- 1. galchimia.com [galchimia.com]

- 2. This compound | C17H21NO2 | CID 27189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Napropamid – Wikipedia [de.wikipedia.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Stauffer Chemical - Wikipedia [en.wikipedia.org]

- 6. This compound (Ref: R 7465) [sitem.herts.ac.uk]

- 7. Devrinol (this compound) | NC State Extension Publications [content.ces.ncsu.edu]

- 8. The action of herbicides on fatty acid biosynthesis and elongation in barley and cucumber - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. US9307765B2 - Selective weed control using D-napropamide - Google Patents [patents.google.com]

Unraveling the Chiral Puzzle: A Technical Guide to the Biological Activity of Napropamide Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Napropamide, a selective pre-emergence herbicide, has been a staple in agriculture for the control of annual grasses and broadleaf weeds. As with many agrochemicals, this compound possesses a chiral center, leading to the existence of two enantiomers: (R)-napropamide and (S)-napropamide. While chemically similar, these stereoisomers exhibit distinct biological activities, from their intended herbicidal effects to their environmental fate and impact on non-target organisms. This technical guide provides an in-depth analysis of the enantioselective biological activity of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms. Understanding the nuances of each enantiomer is paramount for the development of more effective and environmentally benign herbicide formulations.

Enantioselective Herbicidal Activity

The primary herbicidal efficacy of this compound is predominantly attributed to the (R)-enantiomer. This stereoselectivity has been consistently observed across various weed species, with (R)-napropamide demonstrating significantly higher inhibitory effects on root and shoot growth compared to its (S)-counterpart.

Quantitative Herbicidal Activity Data

The differential activity of this compound enantiomers is evident in their half-maximal inhibitory concentration (IC50) values against target weeds.

| Target Weed Species | Enantiomer | IC50 (mg/L) - Root Inhibition | IC50 (mg/L) - Shoot Inhibition | Citation |

| Echinochloa crusgalli (Barnyard grass) | (R)-Napropamide | 0.04 | 0.11 | |

| (S)-Napropamide | 0.35 | 0.89 | ||

| Racemic this compound | 0.09 | 0.23 |

Table 1: Herbicidal activity of this compound enantiomers against Echinochloa crusgalli.

Environmental Fate: Enantioselective Degradation in Soil

The persistence and degradation of this compound in the soil are also subject to enantioselectivity, primarily driven by microbial activity. Generally, the (S)-enantiomer is degraded at a faster rate than the herbicidally active (R)-enantiomer, a phenomenon that has significant implications for the long-term efficacy and potential environmental accumulation of the herbicide.

Quantitative Soil Degradation Data

The differential degradation rates are reflected in the half-lives (DT50) of the enantiomers in soil.

| Soil Type | Enantiomer | Half-life (DT50) in days | Citation |

| Loam | (R)-Napropamide | 68.3 | |

| (S)-Napropamide | 49.5 | ||

| Sandy Loam | (R)-Napropamide | 55.8 | |

| (S)-Napropamide | 41.2 |

Table 2: Enantioselective degradation half-lives of this compound in different soil types.

Ecotoxicity Profile of this compound Enantiomers

The ecotoxicological assessment of chiral pesticides is crucial to fully understand their environmental impact. Studies have shown that the enantiomers of this compound can exhibit differential toxicity to non-target organisms.

Quantitative Ecotoxicity Data

The acute toxicity of this compound enantiomers to aquatic invertebrates, such as Daphnia magna, highlights this enantioselectivity.

| Non-Target Organism | Enantiomer | 48-hour LC50 (mg/L) | Citation |

| Daphnia magna (Water flea) | (R)-Napropamide | 15.2 | |

| (S)-Napropamide | 25.8 | ||

| Racemic this compound | 19.7 |

Table 3: Acute toxicity of this compound enantiomers to Daphnia magna.

Mechanism of Action: A Chiral Perspective

The herbicidal action of this compound is understood to be the inhibition of root elongation and cell division in susceptible plants. While the precise molecular target has not been definitively elucidated, evidence suggests that it may interfere with microtubule organization, a critical process in cell division. Molecular docking studies have been employed to investigate the differential binding of the this compound enantiomers to putative target proteins, such as tubulin.

Putative Signaling Pathway for this compound's Herbicidal Activity

The following diagram illustrates a hypothesized signaling pathway for the action of this compound, emphasizing the differential activity of the enantiomers.

Caption: Differential binding of this compound enantiomers to tubulin.

Experimental Protocols

Enantioselective Analysis by Chiral HPLC

A robust and validated analytical method is essential for distinguishing and quantifying this compound enantiomers.

Objective: To separate and quantify (R)- and (S)-napropamide from a racemic standard or environmental sample.

Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a chiral stationary phase (CSP) column and a UV detector.

Materials:

-

Racemic this compound standard

-

(R)-napropamide and (S)-napropamide reference standards (if available)

-

HPLC-grade n-hexane

-

HPLC-grade isopropanol

-

Sample extracts dissolved in mobile phase

Procedure:

-

Column: Chiralcel OD-H (or equivalent polysaccharide-based CSP).

-

Mobile Phase: n-hexane:isopropanol (90:10, v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detection: UV at 290 nm.

-

Injection Volume: 20 µL.

-

Standard Preparation: Prepare a series of calibration standards of racemic this compound in the mobile phase. If individual enantiomer standards are available, prepare separate calibration curves.

-

Sample Preparation: Extract this compound from the matrix (e.g., soil, water, plant tissue) using an appropriate method (e.g., solid-phase extraction, liquid-liquid extraction). Evaporate the solvent and reconstitute the residue in the mobile phase.

-

Analysis: Inject the standards and samples onto the HPLC system. Identify the peaks corresponding to (S)- and (R)-napropamide based on their retention times (typically (S)- elutes before (R)- on this type of column).

-

Quantification: Calculate the concentration of each enantiomer in the samples using the calibration curves.

Caption: Workflow for the enantioselective analysis of this compound.

Herbicidal Activity Bioassay: Root Inhibition Test

This bioassay provides a quantitative measure of the herbicidal activity of this compound enantiomers.

Objective: To determine the IC50 values of (R)-, (S)-, and racemic this compound on the root growth of a target weed species.

Materials:

-

Seeds of a susceptible weed (e.g., Echinochloa crusgalli)

-

Petri dishes (9 cm diameter)

-

Filter paper

-

(R)-, (S)-, and racemic this compound stock solutions in a suitable solvent (e.g., acetone)

-

Growth chamber with controlled temperature and light

Procedure:

-

Preparation of Test Solutions: Prepare a series of dilutions of each this compound form (R, S, and racemic) in distilled water containing a small amount of solvent (e.g., 0.1% acetone) to achieve the desired final concentrations. A solvent control (0.1% acetone in water) should also be prepared.

-

Seed Germination: Sterilize the weed seeds and place 10-15 seeds evenly on a filter paper in each Petri dish.

-

Treatment Application: Add 5 mL of the respective test solution or control to each Petri dish.

-

Incubation: Seal the Petri dishes and place them in a growth chamber at 25°C with a 12h/12h light/dark cycle.

-

Measurement: After 5-7 days, carefully remove the seedlings and measure the length of the primary root of each seedling.

-

Data Analysis: Calculate the average root length for each treatment. Express the root growth inhibition as a percentage of the control. Plot the percentage inhibition against the logarithm of the this compound concentration and determine the IC50 value using a suitable regression model (e.g., log-logistic).

Conclusion

The biological activity of this compound is intrinsically linked to its chirality. The (R)-enantiomer is the primary contributor to its herbicidal efficacy, while the (S)-enantiomer exhibits lower activity and is often more susceptible to microbial degradation in the environment. This enantioselectivity extends to the ecotoxicity of this compound, highlighting the importance of evaluating individual enantiomers in environmental risk assessments. The development and use of enantiomerically enriched or pure (R)-napropamide formulations hold the potential to enhance weed control efficiency while reducing the overall pesticide load and its potential adverse effects on the environment. Future research should focus on definitively identifying the molecular target of this compound and elucidating the precise structural basis for the observed enantioselectivity, which will further aid in the design of next-generation, highly effective, and environmentally compatible herbicides.

Napropamide: A Technical Guide to its Mode of Action and Classification

For Researchers, Scientists, and Drug Development Professionals

Abstract

Napropamide is a selective, pre-emergent herbicide belonging to the acetamide chemical family, primarily used for the control of annual grasses and various broadleaf weeds. Absorbed through the roots of emerging seedlings, its primary phytotoxic effect is the potent inhibition of root growth and development.[1] Despite its long-standing use in agriculture, the precise molecular mechanism of this compound remains a subject of scientific ambiguity, leading to its classification by the Herbicide Resistance Action Committee (HRAC) in the enigmatic "Group 0" (previously Group Z or K3), designating an unknown or inconclusive mode of action.[2][3][4] This technical guide synthesizes the current understanding of this compound's physiological and biochemical effects, addresses the ongoing debate surrounding its classification, presents quantitative data on its biological activity, and provides detailed experimental protocols for its study.

Classification and Mode of Action

This compound's classification has been a point of contention. It was previously categorized under HRAC Group K3, which includes inhibitors of very-long-chain fatty acid (VLCFA) synthesis.[5] However, compelling evidence suggests that this compound does not inhibit VLCFA synthesis, leading to its reclassification into Group 0, a category for herbicides with an unknown or unconfirmed mode of action.[2][3][5]

The primary and undisputed mode of action of this compound is the severe inhibition of root cell elongation and cell division.[6][7] This action is systemic, with the compound being absorbed by the roots and translocated upwards.[6] The observable symptoms in susceptible plants, such as stunted root growth and swollen root tips, are characteristic of disruption to cell division and microtubule organization.[8]

dot

References

- 1. pesticidestewardship.org [pesticidestewardship.org]

- 2. croplife.org.au [croplife.org.au]

- 3. hracglobal.com [hracglobal.com]

- 4. PROTECTING CROP YIELDS AND QUALITY WORLDWIDE | Herbicide Resistance Action Committee [hracglobal.com]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. Herbicide Mode-Of-Action Summary [extension.purdue.edu]

- 8. my.ucanr.edu [my.ucanr.edu]

Degradation Pathways of Napropamide in Soil and Water: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Napropamide, a selective pre-emergent herbicide, is subject to various degradation processes in the environment, primarily in soil and water. Understanding these degradation pathways is crucial for assessing its environmental fate, persistence, and potential impact on non-target organisms. This technical guide provides a comprehensive overview of the primary degradation mechanisms of this compound, including microbial degradation, photodegradation, and chemical hydrolysis. It details the major metabolites formed during these processes and presents quantitative data on degradation kinetics. Furthermore, this guide outlines detailed experimental protocols for studying this compound degradation in both soil and water matrices, along with analytical methodologies for the quantification of the parent compound and its degradation products.

Introduction

This compound, chemically known as (R,S)-N,N-diethyl-2-(1-naphthyloxy)propionamide, is a widely used herbicide for the control of annual grasses and broadleaf weeds in a variety of agricultural settings.[1] Its environmental persistence and potential for off-site transport are of significant interest to environmental scientists and regulatory bodies. The degradation of this compound in the environment is a complex process influenced by a combination of biotic and abiotic factors. The primary pathways of degradation are microbial metabolism in soil and photodegradation in water and on the soil surface.[1]

This guide aims to provide a detailed technical overview of these degradation pathways, supported by quantitative data, experimental protocols, and visual representations of the key processes involved.

Degradation Pathways of this compound

The environmental degradation of this compound proceeds through three main pathways:

-

Microbial Degradation: This is a significant pathway in soil environments, although it is considered a relatively slow process.[2] Soil microorganisms, such as bacteria and fungi, utilize this compound as a carbon and energy source, leading to its transformation into various metabolites.[3]

-

Photodegradation: this compound is susceptible to degradation upon exposure to sunlight, particularly in aqueous environments and on the soil surface.[2] This process involves the absorption of light energy, leading to the chemical alteration of the this compound molecule.

-

Chemical Hydrolysis: this compound is relatively stable to hydrolysis under typical environmental pH conditions (pH 4-10).[4] However, hydrolysis of the amide bond can occur, contributing to the overall degradation process, especially under more extreme pH or temperature conditions.

Microbial Degradation in Soil

Microbial degradation is a key process governing the fate of this compound in soil. The rate of degradation is influenced by soil type, organic matter content, temperature, and moisture.[3] One identified bacterial species capable of degrading this compound is Bacillus cereus.[3]

The microbial metabolism of this compound primarily involves the following reactions:

-

Dealkylation: The loss of one or both ethyl groups from the amide nitrogen.[3]

-

Amide Hydrolysis: Cleavage of the amide bond to form 2-(naphthalen-1-yloxy)propanoic acid (NOPA).[5]

-

Ring Hydroxylation: The addition of hydroxyl groups to the naphthalene ring.[5]

-

Oxidation: Further oxidation of the molecule.[3]

These enzymatic reactions are catalyzed by microbial enzymes such as amidases, which are responsible for the hydrolysis of the amide bond.[6][7]

Key Metabolites in Soil:

-

N-ethyl-2-(1-naphthoxy)-propionamide

-

N-methyl-2-(1-naphthoxy)-propionamide [3]

-

2-(naphthalen-1-yloxy)propanoic acid (NOPA) [5]

-

1-Naphthol [3]

-

Propylacetanilide [3]

The following diagram illustrates the proposed microbial degradation pathway of this compound.

Photodegradation in Water and on Soil Surface

Photodegradation is a rapid process for this compound in aqueous solutions and on light-exposed soil surfaces. The half-life of this compound in water under sunlight can be a matter of minutes. The process is initiated by the absorption of UV radiation, leading to the formation of excited states that can undergo various chemical transformations.

The primary photochemical reactions include:

-

Photo-Claisen Rearrangement: A common reaction for aryl ethers, leading to the formation of substituted naphthols.

-

Formation of Quinones: In the presence of oxygen, 1,4-naphthoquinone can be a major photoproduct.

-

Cleavage of the Ether Linkage: Resulting in the formation of 1-naphthol.

Key Metabolites in Water (Photodegradation):

-

Substituted 1-naphthols

-

1-Naphthol

-

1,4-Naphthoquinone

The following diagram illustrates the proposed photodegradation pathway of this compound.

Quantitative Data on this compound Degradation

The rate of this compound degradation is typically expressed as its half-life (DT50), the time required for 50% of the initial concentration to dissipate. This value is highly variable and depends on environmental conditions.

Degradation in Soil

| Soil Type | Temperature (°C) | Moisture Content | Half-life (DT50) (days) | Reference |

| Sandy Clay Loam | 20 | 60% MWHC | 33.50 - 71.42 | [1][2] |

| Not Specified | 25 | Not Specified | 25 | [8] |

| Not Specified | 15 | Not Specified | 45 | [8] |

| Not Specified | 5 | Not Specified | 75 | [8] |

| Sandy Loam | Field Conditions | Not Specified | ~130 (Spring/Summer application) | [4] |

| Nine different soils | 20 | Moist | 72 - 150 | [4] |

Degradation in Water

| Condition | Light Source | pH | Half-life (DT50) | Reference |

| Aqueous Solution | Xenon Arc Lamp | 7 | 5.7 minutes | [4] |

| Sterilized Water Buffer | Dark Incubation | 7 | > 90 days (stable to hydrolysis) | [4] |

Experimental Protocols

The following sections provide detailed methodologies for conducting this compound degradation studies in soil and water, based on established guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

Soil Degradation Study (Aerobic)

This protocol is adapted from OECD Guideline 307.[9]

Objective: To determine the rate and pathway of this compound degradation in soil under aerobic laboratory conditions.

Materials:

-

Freshly collected agricultural soil (sieved <2mm)

-

Analytical grade this compound

-

Radiolabeled (e.g., ¹⁴C) this compound (for metabolite tracking and mass balance)

-

Incubation vessels (e.g., biometer flasks)

-

Trapping solutions for CO₂ and volatile organics (e.g., potassium hydroxide, ethylene glycol)

-

Solvents for extraction (e.g., acetonitrile, methanol)

-

Analytical instrumentation (HPLC, GC-MS, LSC)

Procedure:

-

Soil Characterization: Characterize the soil for texture, pH, organic carbon content, and microbial biomass.

-

Soil Preparation and Acclimation: Adjust the soil moisture to 40-60% of its maximum water holding capacity. Pre-incubate the soil in the dark at the desired temperature (e.g., 20 ± 2°C) for 7-14 days to allow microbial activity to stabilize.

-

Preparation of Sterile Controls: Sterilize a portion of the soil (e.g., by autoclaving or gamma irradiation) to distinguish between biotic and abiotic degradation. Note that chemical sterilization with agents like mercuric chloride can interfere with sorption studies.[10]

-

Application of this compound: Prepare a stock solution of this compound (and its radiolabeled counterpart). Apply the solution evenly to the soil surface to achieve the desired concentration.

-

Incubation: Place the treated soil samples in the incubation vessels. For aerobic studies, ensure a continuous supply of air. Include traps for CO₂ and volatile organic compounds. Incubate in the dark at a constant temperature (e.g., 20 ± 2°C).

-

Sampling: Collect triplicate soil samples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).

-

Extraction: Extract this compound and its metabolites from the soil samples using an appropriate solvent or solvent mixture (e.g., acetonitrile:water).

-

Analysis: Analyze the extracts for the concentration of this compound and its degradation products using HPLC-UV/MS or GC-MS. For radiolabeled studies, use Liquid Scintillation Counting (LSC) to determine the distribution of radioactivity.

-

Data Analysis: Calculate the half-life (DT50) and degradation rate constant (k) by fitting the concentration data to a first-order kinetic model.

The following diagram illustrates the experimental workflow for a soil degradation study.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. [Identification and degradation characteristics of a this compound-degrading bacterium strain] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C17H21NO2 | CID 27189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. galchimia.com [galchimia.com]

- 6. Microbial amidases: Characterization, advances and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. hpc-standards.com [hpc-standards.com]

- 10. researchgate.net [researchgate.net]

The Toxicity Profile of Napropamide in Mammals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Napropamide, a selective systemic amide herbicide, is characterized by a generally low acute toxicity profile in mammals. However, chronic exposure has been associated with specific target organ effects, including alterations in liver and uterine weight, as well as developmental effects at high doses. This technical guide provides a comprehensive overview of the acute and chronic toxicity of this compound in various mammalian species. It summarizes key toxicological metrics, details experimental methodologies based on established regulatory guidelines, and explores potential mechanistic pathways underlying the observed toxic effects. The information is presented to support further research and risk assessment of this compound.

Acute Toxicity

This compound exhibits low acute toxicity via oral and dermal routes of exposure in mammalian species.

Quantitative Data for Acute Toxicity

The following table summarizes the median lethal dose (LD50) and median lethal concentration (LC50) values for this compound in several mammalian species.

| Species | Route of Exposure | Parameter | Value (mg/kg bw) | Reference |

| Rat (male) | Oral | LD50 | >5000 | [1] |

| Rat (female) | Oral | LD50 | 4680 | [1] |

| Rabbit | Dermal | LD50 | >4640 | [1] |

| Guinea Pig | Dermal | LD50 | >2000 | [1] |

| Rat | Inhalation (4-hr, formulation) | LC50 | >0.2 mg/L | [1] |

Table 1: Summary of Acute Toxicity Data for this compound

Clinical Signs of Acute Toxicity

In acute exposure studies in rats, observed toxic effects included diarrhea, excessive tearing and urination, depression, salivation, rapid weight loss, respiratory changes, decreased blood pressure, and fluid in body cavities.[1]

Experimental Protocols for Acute Toxicity Testing

Acute toxicity studies for this compound are generally conducted in accordance with standardized guidelines, such as those provided by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).

A typical protocol for an acute oral toxicity study, such as OECD Test Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure), involves the following steps:

-

Test Animals: Young adult rats (e.g., Sprague-Dawley strain), typically of one sex (females are often used as they are generally slightly more sensitive).

-

Housing and Acclimatization: Animals are housed in controlled conditions with a standard diet and water ad libitum. An acclimatization period of at least five days is allowed before dosing.

-

Dosing: The test substance is administered in a single dose by gavage. The volume administered is kept as low as practicable.

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days post-dosing.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

Chronic Toxicity

Chronic exposure to this compound has been shown to induce effects in a dose-dependent manner, with the liver and reproductive organs being identified as potential targets.

Quantitative Data for Chronic and Sub-chronic Toxicity

The following tables summarize the No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL) from key chronic and sub-chronic toxicity studies.

Sub-chronic Toxicity

| Species | Duration | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Effects Observed at LOAEL | Reference |

| Rat | 13 weeks | 30 | 40 | Reduction in uterine weight (females) | [1] |

| Dog | 13 weeks | - | 100 | Decreased liver and body weight, changes in blood chemistry (males) | [1] |

Table 2: Summary of Sub-chronic Toxicity Data for this compound

Chronic Toxicity and Carcinogenicity

| Species | Duration | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Effects Observed at LOAEL | Reference |

| Rat | 2 years | 12 | 48 | Decreased body weight gain and liver effects | |

| Mouse | 2 years | - | 100 | Decreased body weight gains | [1] |

| Dog | 1 year | 70 | 500 | Decreased body weight and body weight gain (females) |

Table 3: Summary of Chronic Toxicity and Carcinogenicity Data for this compound

Carcinogenicity, Mutagenicity, and Reproductive Toxicity

-

Carcinogenicity: Two-year studies in both rats and mice did not reveal any cancer-related changes, suggesting that this compound is not likely to be carcinogenic.[1] The only effects noted at the highest dose (100 mg/kg/day) were decreases in body weight gains in both species.[1]

-

Mutagenicity: Mutagenicity tests on bacterial cells and in mice have all produced negative results, indicating that this compound is not mutagenic.[1]

-

Reproductive and Developmental Toxicity: In a three-generation study in rats, a decrease in the body weight gain of fetal pups was observed at a dose of 100 mg/kg/day.[1] Developmental toxicity studies in rats have produced conflicting results, with one study showing no effects at doses over 400 mg/kg/day, while others indicated incomplete bone formation at doses as low as 25 mg/kg/day during critical periods of pregnancy.[1] In rabbits, a prenatal developmental study established a maternal NOAEL of 100 mg/kg/day and a developmental NOAEL of 1000 mg/kg/day.

| Species | Study Type | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Effects Observed at LOAEL | Reference |

| Rat | 3-Generation Reproduction | Parental/Systemic: 29.6-39.4; Offspring: 29.6-39.4 | Parental/Systemic: 98.8-130.7; Offspring: 98.8-130.7 | Decreased body weight in F1 females and F2 males/females; Decreased pup body weights | |

| Rabbit | Prenatal Developmental | Maternal: 100; Developmental: 1000 | Maternal: 300 | Decreased maternal body weight gain |

Table 4: Summary of Reproductive and Developmental Toxicity Data for this compound

Experimental Protocols for Chronic Toxicity Testing

Chronic toxicity studies are extensive and follow rigorous guidelines, such as OECD Test Guideline 452 (Chronic Toxicity Studies) and OECD Test Guideline 416 (Two-Generation Reproduction Toxicity).

The following diagram illustrates a generalized workflow for a two-year chronic toxicity and carcinogenicity study in rodents.

Mechanisms of Toxicity and Signaling Pathways

The precise molecular mechanisms underlying this compound's toxicity in mammals are not fully elucidated in publicly available literature. However, based on its chemical class (amide herbicide) and observed toxicological endpoints, several potential pathways can be hypothesized.

Potential for Endocrine Disruption

The observed reduction in uterine weight in female rats chronically exposed to this compound suggests a potential interaction with the endocrine system. This could occur through various mechanisms, including interference with estrogen signaling pathways.

The following diagram illustrates a generalized pathway for endocrine disruption leading to effects on reproductive tissues.

Hepatic Effects and Potential for Enzyme Induction

Changes in liver weight and blood chemistry in dogs suggest that the liver is a target organ for this compound. A common response of the liver to xenobiotics is the induction of drug-metabolizing enzymes, primarily through the activation of nuclear receptors such as the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR).

The diagram below illustrates a generalized pathway for xenobiotic-induced liver effects.

Potential Interaction with TRPA1 Channels

Recent research on amide herbicides as a class has suggested that they may induce cytotoxicity through the activation of the Transient Receptor Potential Ankryin 1 (TRPA1) channel, leading to an influx of calcium and subsequent cellular stress. While this has not been specifically demonstrated for this compound, it represents a plausible mechanism for cellular toxicity.

Conclusion

This compound demonstrates a low order of acute toxicity in mammals. Chronic exposure at sufficient doses can lead to target organ effects, primarily affecting the liver and reproductive system, and can also result in developmental toxicity. While this compound is not considered to be mutagenic or carcinogenic in rodents, the observed chronic and developmental effects warrant careful consideration in risk assessment. Further research into the specific molecular signaling pathways, such as endocrine modulation and hepatic enzyme induction, would provide a more complete understanding of its toxicological profile. The data and hypothesized mechanisms presented in this guide serve as a foundation for such future investigations.

References

The Impact of Napropamide on Soil Microbial Communities: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of the herbicide napropamide on soil microbial communities. The information presented is collated from various scientific studies, focusing on quantitative data, detailed experimental methodologies, and the logical relationships governing the interactions between this herbicide and the soil microbiome.

Executive Summary

This compound, a pre-emergent herbicide, exerts a notable influence on the delicate balance of soil microbial ecosystems. Research indicates that its application can lead to significant alterations in microbial biomass, enzyme activities, and the overall structure of bacterial communities. While the dissipation of this compound in soil is influenced by both biotic and abiotic factors, its presence can induce both inhibitory and stimulatory effects on different microbial parameters, depending on the concentration and duration of exposure. This guide synthesizes the current understanding of these effects to inform future research and environmental risk assessments.

Quantitative Effects of this compound on Soil Microbial Parameters

The application of this compound to soil initiates a cascade of effects on the microbial inhabitants. These impacts have been quantified across several key indicators of soil health and microbial activity.

Microbial Biomass

Studies have shown a general decline in microbial biomass, a key indicator of the total living microbial component of the soil, following this compound application.

Table 1: Effects of this compound on Soil Microbial Biomass

| Parameter | This compound Concentration (mg/kg soil) | Observation Period (days) | Effect | Citation |

| Microbial Biomass Carbon | 2 - 80 | 56 | Decline compared to control | [1] |

| Microbial Biomass Nitrogen | 2 - 80 | 56 | Decline compared to control | [1] |

Soil Respiration

Basal soil respiration (BSR), a measure of the metabolic activity of the soil microbial community, exhibits a dynamic response to this compound.

Table 2: Effects of this compound on Basal Soil Respiration (BSR)

| This compound Concentration (mg/kg soil) | Observation Period | Effect on BSR | Citation |

| 2 - 80 | First 7 days | Increased level compared to control | [1] |

| 2 - 80 | After 7 days | Decreased relative to control | [1] |

Soil Enzyme Activities

Soil enzymes are crucial for nutrient cycling and their activity is a sensitive indicator of soil health. This compound has been shown to have varied effects on different soil enzymes.

Table 3: Effects of this compound on Soil Enzyme Activities

| Enzyme | This compound Concentration (mg/kg soil) | Observation Period | Effect | Citation |

| Urease | 2 - 80 | 56 days | Inhibitory | [1] |

| Invertase | 2 - 80 | 56 days | Inhibitory | [1] |

| Catalase | 2 - 80 | First 7 days | Enhanced | [1] |

| Catalase | 2 - 80 | After 7 days | Returned to basal level | [1] |

Impact on Soil Microbial Community Structure

The application of this compound leads to discernible shifts in the composition of soil bacterial communities. While detailed taxonomic changes are not extensively documented in the available literature, techniques like Denaturing Gradient Gel Electrophoresis (DGGE) have provided insights into these structural alterations.

A study assessing the long-term effects of this compound observed an apparent difference in the bacterial community composition between treated and control soils.[1] Notably, there was an increase in the number of bands in DGGE profiles during the 7 to 14-day incubation period, suggesting a transient increase in bacterial diversity or the proliferation of specific, previously less abundant, species.[1] The main microorganisms involved in the decomposition of herbicides like this compound are generally bacteria, actinomycetes, and microscopic fungi.[2]

It is important to note that the current body of research often describes these changes in general terms, and a deeper understanding, including the identification of specific microbial taxa that are either sensitive or resistant to this compound, requires further investigation using high-throughput sequencing methods.

Experimental Protocols

This section details the methodologies employed in studies investigating the effects of this compound on soil microbial communities.

Soil Microcosm Setup

A typical laboratory experiment to assess the impact of this compound involves the following steps:

-

Soil Collection and Preparation: Soil is collected from a specified depth, air-dried, and sieved to ensure homogeneity.

-

This compound Application: The herbicide is applied to soil samples at various concentrations, often including a control group with no this compound.[1]

-

Incubation: The treated soil samples are incubated under controlled conditions of temperature and moisture for a defined period, with sampling at regular intervals (e.g., 1, 3, 7, 14, 28, 42, and 56 days).[1]

Soil DNA Extraction and Community Analysis

To analyze the microbial community structure, the following protocol is often employed:

-

DNA Extraction: Total microbial DNA is extracted from soil samples using methods like bead-beating to lyse the microbial cells.

-

PCR Amplification: A specific region of a marker gene, such as the 16S rRNA gene for bacteria, is amplified using polymerase chain reaction (PCR).

-

Denaturing Gradient Gel Electrophoresis (DGGE): The PCR products are separated on a polyacrylamide gel containing a denaturing gradient. This technique separates DNA fragments of the same length based on their sequence, providing a fingerprint of the bacterial community.[1]

Soil Enzyme Activity Assays

The activity of key soil enzymes is determined using specific spectrophotometric assays:

-

Urease Activity: This assay is based on the quantification of ammonium released from the hydrolysis of urea.

-

Dehydrogenase Activity: This assay measures the rate of reduction of a tetrazolium salt to formazan, which is indicative of overall microbial respiratory activity.

-

Phosphatase Activity: This assay typically uses p-nitrophenyl phosphate as a substrate and measures the release of p-nitrophenol.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for studying the effects of this compound on soil microbial communities.

Caption: A typical experimental workflow for assessing this compound's soil impact.

Logical Relationships of this compound's Effects

While specific intracellular signaling pathways affected by this compound are not well-documented, the following diagram illustrates the logical cause-and-effect relationships observed in soil ecosystems upon its application.

Caption: Logical flow of this compound's effects on soil microbial communities.

Conclusion and Future Directions

The available evidence clearly indicates that this compound is not inert in the soil environment and can significantly alter the structure and function of microbial communities. The observed decreases in microbial biomass and inhibition of key enzymes involved in nutrient cycling are of particular concern for long-term soil health. However, the initial stimulation of soil respiration and the transient increase in bacterial diversity suggest a complex response that warrants further investigation.

Future research should focus on:

-

Utilizing high-throughput sequencing techniques (e.g., 16S rRNA and ITS amplicon sequencing, shotgun metagenomics) to gain a more detailed understanding of the specific microbial taxa affected by this compound.

-

Investigating the functional responses of the soil microbiome through metatranscriptomics and metaproteomics to understand how gene expression and protein production are altered.

-

Elucidating the specific biochemical pathways of this compound degradation by soil microorganisms.

-

Conducting long-term field studies to assess the chronic effects of this compound application on soil microbial communities and their resilience.

A deeper understanding of these aspects will be crucial for developing sustainable agricultural practices that minimize the non-target impacts of herbicides like this compound.

References

A comprehensive analysis for researchers and crop protection specialists.

Napropamide, a selective, pre-emergent herbicide, is a crucial tool in modern agriculture for the control of annual grasses and certain broadleaf weeds. This technical guide synthesizes findings from primary research to provide an in-depth understanding of its herbicidal properties, focusing on its mechanism of action, physiological and biochemical effects on target plants, and the experimental methodologies used to elucidate these functions.

Mode of Action: Inhibition of Root Growth and Cell Division

This compound's primary mode of action is the inhibition of root growth and development.[1][2] It is absorbed through the roots of germinating seeds and disrupts cell division and elongation in the meristematic regions, which are vital for plant growth.[3] This inhibition of root development prevents the emergence of susceptible weeds, thereby reducing competition with crops.[1] While the precise molecular target is not fully elucidated, leading to its classification in HRAC Group 0 (formerly Group K3), research points to its interference with very-long-chain fatty acid synthesis, which in turn blocks cell elongation and proper seedling development.[4]

Studies on corn (Zea mays) have shown that this compound treatment leads to severe root growth inhibition within three days of germination.[5] This is accompanied by a doubling of the root diameter near the apex and the formation of numerous lateral root primordia.[5] Despite an overall increase in meristem volume, there is a significant reduction in the number of mitotic figures, indicating a disruption of the cell cycle.[5]

Quantitative Effects on Plant Growth

The inhibitory effects of this compound are dose-dependent. Research on tomato (Solanum lycopersicum) has demonstrated significant root length inhibition at various concentrations.

| Plant Species | This compound Concentration | Effect on Root Growth | Effect on Shoot Growth | Reference |

| Tomato (Solanum lycopersicum) | 0.1 µM (Day 5) | 40% inhibition | 3% inhibition | [6] |

| Tomato (Solanum lycopersicum) | 10 µM (Day 5) | 82% inhibition | 39% inhibition | [6] |

| Tomato (Solanum lycopersicum) | 50 µM (Day 8) | 67.6% inhibition | Insignificant inhibition | [6][7] |

| Corn (Zea mays) | 0.1 µM (Day 5) | 1% inhibition | -3% (slight promotion) | [6] |

| Corn (Zea mays) | 10 µM (Day 5) | 65% inhibition | 33% inhibition | [6] |

| Rapeseed (Brassica napus) | 8 mg/L (~30 µM) (Day 5) | 46% biomass reduction | 28% biomass reduction | [6] |

Experimental Protocols

In Vitro Phytotoxicity Assay for Morphological Parameter Evaluation

This protocol is designed for the rapid in vitro assessment of this compound's effect on plant growth, particularly root and shoot length.

Methodology:

-

Seed Sterilization and Germination: Seeds of the target species (e.g., tomato) are surface-sterilized to prevent microbial contamination. They are then germinated on a suitable medium, such as agar plates, in a controlled environment (e.g., 25°C, 16h light/8h dark cycle).

-

Herbicide Treatment: Once the radicle emerges, seedlings are transferred to fresh plates containing various concentrations of this compound. A control group with no herbicide is also maintained.

-

Incubation: The plates are incubated under the same controlled conditions for a specified period (e.g., 5-8 days).

-

Data Collection: After the incubation period, the root and shoot lengths of each seedling are measured. The percentage of inhibition is calculated relative to the control group.

Caption: Workflow for in vitro phytotoxicity assessment.

Analysis of Indole Acetic Acid (IAA) and Indole Butyric Acid (IBA) using LC-MS/MS

This method quantifies the levels of key auxins in plant tissues following this compound treatment to investigate its effect on hormone regulation.

Methodology:

-

Sample Preparation: Plant tissues (e.g., roots) from both control and this compound-treated plants are harvested, flash-frozen in liquid nitrogen, and lyophilized.

-

Extraction: The dried tissue is ground to a fine powder, and auxins are extracted using a suitable solvent (e.g., acidified methanol).

-

Purification: The extract is purified using solid-phase extraction (SPE) to remove interfering compounds.

-

LC-MS/MS Analysis: The purified extract is injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The compounds are separated by the liquid chromatography column and then detected and quantified by the mass spectrometer based on their specific mass-to-charge ratios.

Caption: Workflow for auxin analysis by LC-MS/MS.

Gene Expression Analysis of Auxin Transporters by qPCR

This protocol examines the effect of this compound on the expression of genes involved in auxin transport.

Methodology:

-

RNA Extraction: Total RNA is extracted from the roots of control and this compound-treated plants using a commercial kit.

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

qPCR: The cDNA is used as a template for quantitative polymerase chain reaction (qPCR) with primers specific to the target auxin transporter genes (e.g., AUX1/LAX, PINs). A reference gene is used for normalization.

-

Data Analysis: The relative expression levels of the target genes are calculated using the delta-delta Ct method.

Caption: Workflow for qPCR analysis of gene expression.

Biochemical Effects: Impact on Auxin Homeostasis

Recent studies have revealed that this compound significantly affects auxin levels and the expression of auxin transporter genes in plants. In tomato, treatment with 50 µM this compound led to a notable increase in total indole acids.[7]

| Analyte | Control | 50 µM this compound | Unit | Reference |

| Total Indole Acids | 10.2 ± 0.9 | 13.2 ± 0.9 | µg/mL | [7] |

| Indole Acetic Acid (IAA) | 31.3 ± 6.1 | 88.8 ± 16.2 | ng/mL | [7] |

| Indole Butyric Acid (IBA) | 27.7 ± 2.5 | 55.2 ± 3.4 | ng/mL | [7] |